molecular formula C26H28N6O B609524 Nemiralisib CAS No. 1254036-71-9

Nemiralisib

Cat. No. B609524
Key on ui cas rn: 1254036-71-9
M. Wt: 440.5 g/mol
InChI Key: MCIDWGZGWVSZMK-UHFFFAOYSA-N
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Patent
US08993576B2

Procedure details

Potassium hydroxide (0.483 wt, 5 eq, 242 g) is added to a suspension of 2-(6-(1H-indol-4-yl)-1-(phenylsulfonyl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole (1 wt, 1 eq, 501 g), and CTAB (cetyltrimethylammonium bromide) (0.031 wt, 0.05 eq, 15.5 g) in 2-methyltetrahydrofuran (10 vols, 5.01 L) then heated at reflux (79° C.) for at least 4 hrs until the reaction is complete. The mixture is cooled to 50° C. and washed at 50° C. with water (2×10 vols, 2×5 L). The solution is diluted with 2-methyl tetrahydrofuran (5 vols, 2.5 L) and filtered while at 50° C. to remove precipitated palladium residues. The organic solution is then distilled (100 mbar, 20° C.) down to 2 vols (1 L), diluted with 2-methyl tetrahydrofuran (1 vol, 0.5 L) and 3-pentanone (3 vols, 1.5 L) and distilled (100 mbar, 30° C.) down to 2 vols (1 L). The solution is again diluted with 3-pentanone (3 vols, 1.5 L) and distilled (80 mbar, 25° C.) down to 2 vol (1 L). The solution is again diluted with 3-pentanone (3 vols (1.5 L) and distilled (100 mbar, 30° C.) down to 3 vols (1.5 L). The suspension is cooled to 20° C. over 1 hr and aged at 20° C. for at least 2 hrs. The product is filtered under vacuum, washed with 3-pentanone (1 vol, 0.5 L) and dried under vacuum at 60° C. to afford 2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole as a tan solid.
Quantity
242 g
Type
reactant
Reaction Step One
Name
2-(6-(1H-indol-4-yl)-1-(phenylsulfonyl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole
Quantity
501 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH:3]1[C:11]2[C:6](=[C:7]([C:12]3[CH:20]=[C:19]4[C:15]([CH:16]=[N:17][N:18]4S(C4C=CC=CC=4)(=O)=O)=[C:14]([C:30]4[O:31][C:32]([CH2:35][N:36]5[CH2:41][CH2:40][N:39]([CH:42]([CH3:44])[CH3:43])[CH2:38][CH2:37]5)=[CH:33][N:34]=4)[CH:13]=3)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.CC1CCCO1>[NH:3]1[C:11]2[C:6](=[C:7]([C:12]3[CH:20]=[C:19]4[C:15]([CH:16]=[N:17][NH:18]4)=[C:14]([C:30]4[O:31][C:32]([CH2:35][N:36]5[CH2:37][CH2:38][N:39]([CH:42]([CH3:44])[CH3:43])[CH2:40][CH2:41]5)=[CH:33][N:34]=4)[CH:13]=3)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
242 g
Type
reactant
Smiles
[OH-].[K+]
Name
2-(6-(1H-indol-4-yl)-1-(phenylsulfonyl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole
Quantity
501 g
Type
reactant
Smiles
N1C=CC2=C(C=CC=C12)C1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)C=1OC(=CN1)CN1CCN(CC1)C(C)C
Name
Quantity
15.5 g
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
5.01 L
Type
solvent
Smiles
CC1OCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
79 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 50° C.
WASH
Type
WASH
Details
washed at 50° C. with water (2×10 vols, 2×5 L)
ADDITION
Type
ADDITION
Details
The solution is diluted with 2-methyl tetrahydrofuran (5 vols, 2.5 L)
FILTRATION
Type
FILTRATION
Details
filtered while at 50° C.
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated palladium residues
DISTILLATION
Type
DISTILLATION
Details
The organic solution is then distilled (100 mbar, 20° C.) down to 2 vols (1 L)
ADDITION
Type
ADDITION
Details
diluted with 2-methyl tetrahydrofuran (1 vol, 0.5 L) and 3-pentanone (3 vols, 1.5 L)
DISTILLATION
Type
DISTILLATION
Details
distilled (100 mbar, 30° C.) down to 2 vols (1 L)
ADDITION
Type
ADDITION
Details
The solution is again diluted with 3-pentanone (3 vols, 1.5 L)
DISTILLATION
Type
DISTILLATION
Details
distilled (80 mbar, 25° C.) down to 2 vol (1 L)
ADDITION
Type
ADDITION
Details
The solution is again diluted with 3-pentanone (3 vols (1.5 L)
DISTILLATION
Type
DISTILLATION
Details
distilled (100 mbar, 30° C.) down to 3 vols (1.5 L)
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled to 20° C. over 1 hr
Duration
1 h
WAIT
Type
WAIT
Details
aged at 20° C. for at least 2 hrs
FILTRATION
Type
FILTRATION
Details
The product is filtered under vacuum
WASH
Type
WASH
Details
washed with 3-pentanone (1 vol, 0.5 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C.

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=C(C=CC=C12)C1=CC(=C2C=NNC2=C1)C=1OC(=CN1)CN1CCN(CC1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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